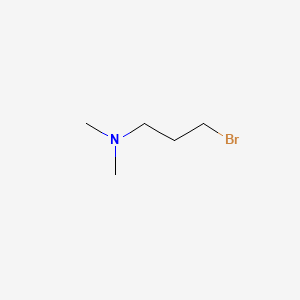

3-Bromo-N,N-dimethylpropan-1-amine

Beschreibung

Significance as a Building Block in Complex Organic Synthesis

The primary significance of 3-Bromo-N,N-dimethylpropan-1-amine in organic synthesis lies in its function as a versatile building block. Its chemical structure features a reactive carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. ncert.nic.in This reactivity allows for the introduction of the N,N-dimethylpropylamine moiety into a wide array of molecular structures.

Role in the Development of Bioactive Molecules and Pharmaceutical Scaffolds

The utility of this compound extends significantly into medicinal chemistry, where it serves as a key intermediate in the synthesis of bioactive molecules and pharmaceutical scaffolds. Its ability to act as an alkylating agent is exploited to build molecules designed to interact with biological targets.

A prominent example of its application is in the synthesis of azaindenoisoquinoline derivatives. These compounds are recognized as an important class of topoisomerase I inhibitors, which are molecules with significant potential as anticancer agents. In the synthesis of these derivatives, the 3-bromopropyl functionality of the amine is efficiently displaced by various nucleophiles to generate target compounds with tailored biological activity. This demonstrates the compound's direct role in creating complex pharmaceutical candidates. Generally, haloamines are used as precursors for a variety of organic synthesis applications, including as electrophiles for the functionalization of polymers. google.com

Application in Bioactive Scaffold Synthesis

| Target Scaffold/Molecule Class | Therapeutic Potential | Role of this compound |

|---|---|---|

| Azaindenoisoquinoline derivatives | Anticancer (Topoisomerase I inhibitors) | Serves as a critical building block for scaffold construction. |

| General Pharmaceuticals | Varies | Used as a versatile intermediate in the synthesis of diverse organic compounds. |

| Functionalized Polymers | Varies | Acts as an electrophile for polymer modification. google.com |

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of modern organic and medicinal chemistry, this compound is valued for its reliability and versatility as a synthetic intermediate. The historical evolution of halogenated amine chemistry underscores the importance of developing such reactive building blocks. Early methods, such as the Mannich reaction, laid the groundwork for producing tertiary haloalkylamines. Over time, the superior reactivity of brominated compounds, particularly the excellent leaving group properties of bromide, made them preferred reagents for many synthetic applications.

The compound's ability to participate in predictable nucleophilic displacement reactions under relatively mild conditions makes it an attractive choice for synthetic chemists. This reliability is crucial in multi-step syntheses where high yields and clean reactions are paramount. Its application in creating potent enzyme inhibitors like the azaindenoisoquinolines places it firmly within the realm of contemporary drug discovery and development. As researchers continue to explore new chemical entities for therapeutic use, the demand for such versatile and reactive intermediates remains high, ensuring the continued relevance of this compound in the field.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJXEPRNRDVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498359 | |

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53929-74-1 | |

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Bromo N,n Dimethylpropan 1 Amine

Alkylation of Dimethylamine (B145610) with 1,3-Dibromopropane (B121459)

The reaction of dimethylamine with 1,3-dibromopropane represents a direct and common approach to synthesize 3-Bromo-N,N-dimethylpropan-1-amine. This nucleophilic substitution reaction, however, requires careful control to favor the desired monoalkylation product over the potential formation of the dialkylated quaternary ammonium (B1175870) salt.

Optimization of Reaction Conditions for Selective Monoalkylation

Achieving high selectivity for monoalkylation is a critical aspect of this synthetic route. Key parameters that are optimized include the stoichiometry of the reactants, reaction temperature, and the choice of solvent. Typically, using an excess of dimethylamine helps to statistically favor the reaction of the amine with only one of the bromine atoms on the 1,3-dibromopropane molecule. The reaction is often carried out in a polar aprotic solvent and under an inert atmosphere to prevent side reactions. The temperature is carefully controlled, generally between 50-100°C, to ensure a reasonable reaction rate without promoting the formation of byproducts. Yields for this method are reported to be in the range of 70-90% with a purity of over 95% after purification.

| Parameter | Optimized Condition | Rationale |

| Stoichiometry | Excess Dimethylamine | Increases the probability of mono-substitution. |

| Solvent | Polar aprotic (e.g., Acetone) | Solubilizes reactants and facilitates the reaction. |

| Temperature | 50–100°C | Balances reaction rate and minimizes side reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation and other unwanted reactions. |

Mechanistic Insights into Alkylation Pathways

The alkylation of dimethylamine with 1,3-dibromopropane proceeds through a nucleophilic substitution mechanism, specifically an S(_N)2 (Substitution Nucleophilic Bimolecular) reaction. In this process, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms attached to a bromine atom in 1,3-dibromopropane. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-bromine bond, with the bromide ion acting as the leaving group.

The primary challenge in this synthesis is the potential for a second alkylation to occur. Once the initial monoalkylation product, this compound, is formed, its terminal amino group can act as a nucleophile and react with another molecule of 1,3-dibromopropane. More commonly, it can react with the starting material, 1,3-dibromopropane, leading to the formation of a quaternary ammonium salt. Controlling the stoichiometry, as mentioned earlier, is the primary strategy to mitigate this undesired pathway.

Influence of Solvent Systems and Temperature on Yield and Purity

Temperature control is a delicate balance. Higher temperatures can accelerate the rate of the desired monoalkylation but can also provide the necessary activation energy for the undesired second alkylation, leading to a decrease in purity. Conversely, a temperature that is too low will result in a sluggish reaction and may not be economically viable for large-scale production. Therefore, the optimal temperature range of 50-100°C is a compromise to achieve a good yield of the desired product in a reasonable timeframe while keeping the formation of byproducts to a minimum.

Hydrobromide Salt Formation from 3-Bromo-1-propanol (B121458) and Dimethylamine

An alternative and industrially relevant method for preparing a stable form of the target compound involves the reaction of 3-bromo-1-propanol with dimethylamine in the presence of hydrobromic acid. This process directly yields the hydrobromide salt of this compound, which is often preferred due to its increased stability and ease of handling compared to the free amine.

Reaction Conditions and Salt Isolation Methodologies

This synthesis is typically conducted in an acidic medium, with hydrobromic acid serving to protonate the hydroxyl group of 3-bromo-1-propanol, converting it into a better leaving group (water). Dimethylamine then acts as the nucleophile, displacing the activated hydroxyl group. The presence of excess hydrobromic acid also ensures that the resulting tertiary amine is immediately protonated to form the stable hydrobromide salt.

Isolation of the product is often straightforward. After the reaction is complete, the mixture can be cooled, and the hydrobromide salt, being a solid, may precipitate out of the solution. Further purification can be achieved by recrystall

Industrial Scalability and Handling Considerations

The industrial-scale synthesis of this compound is most commonly achieved through two primary, well-established routes: the alkylation of dimethylamine with 1,3-dibromopropane and the formation of the hydrobromide salt from 3-bromo-1-propanol. The selection of a particular method on an industrial level is often dictated by factors such as cost-effectiveness, availability of starting materials, desired purity of the final product, and ease of handling.

One prevalent industrial method involves the reaction of 3-bromo-1-propanol with dimethylamine in the presence of hydrobromic acid. This process yields the hydrobromide salt of this compound, which is often preferred in industrial settings due to its increased stability and ease of handling compared to the free base. The isolation of this salt simplifies the purification process and enhances the compound's shelf-life. Key considerations for this process include careful temperature control to minimize the formation of byproducts and the use of anhydrous conditions to prevent hydrolysis.

For safe handling on an industrial scale, it is crucial to implement robust safety protocols. This includes ensuring adequate ventilation and the use of personal protective equipment (PPE) such as protective gloves, clothing, and eye/face protection to avoid contact with the skin and eyes. fishersci.com In case of inhalation, moving the individual to fresh air is essential. fishersci.com Due to its water solubility, there is a likelihood of it being mobile in the environment, and therefore, it should not be released into surface water or sanitary sewer systems. fishersci.com Storage should be in a well-ventilated, locked area with tightly closed containers. fishersci.com

Table 1: Industrial Synthesis and Handling of this compound

| Parameter | Consideration | Source |

|---|---|---|

| Primary Industrial Route | Reaction of 3-bromo-1-propanol with dimethylamine and hydrobromic acid. | |

| Product Form | Often isolated as the hydrobromide salt for enhanced stability. | simsonpharma.com |

| Key Process Controls | Temperature control, anhydrous conditions. | |

| Handling Precautions | Adequate ventilation, use of PPE (gloves, eye protection). | fishersci.com |

| Storage | Well-ventilated, secure location in tightly sealed containers. | fishersci.com |

| Environmental | Prevent release into water systems due to its solubility. | fishersci.com |

Indirect and Convergent Synthetic Routes

This compound and its derivatives are valuable precursors in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions have broad applications in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov The development of efficient catalysts and precatalysts has been crucial for the widespread adoption of these methods. nih.gov

Palladium precatalysts, which are stable, pre-ligated Pd(II) sources, are often employed to generate the active Pd(0) species in situ. nih.gov Research has focused on developing various phosphine-ligated palladium precatalysts to improve stability and reactivity. nih.gov For instance, the replacement of a chloride with a mesylate in certain precatalyst structures has led to a new class with enhanced solution stability that can be prepared from a wider array of phosphine (B1218219) ligands. nih.gov

In the context of C-N cross-coupling reactions, ligands such as RuPhos and BrettPhos have proven highly effective in combination with palladium precatalysts for coupling primary and secondary amines with aryl halides. nih.gov The choice of ligand and precatalyst system is critical and is often tailored to the specific substrates involved to optimize yield and selectivity. nih.govnih.gov For example, BrettPhos-precatalysts have shown superior performance in the coupling of certain branched primary amines compared to other systems. nih.gov

The versatility of palladium-catalyzed cross-coupling allows for the synthesis of complex molecules, including highly substituted bipyridines and pyrazinopyridines, without the need for protecting groups on primary amine functionalities. capes.gov.br This highlights the utility of bromo-functionalized amine precursors in constructing intricate molecular architectures.

Table 2: Palladium-Catalyzed Cross-Coupling Precursors and Ligands

| Precatalyst/Ligand | Application/Significance | Source |

|---|---|---|

| Palladium Precatalysts | Stable Pd(II) sources for in situ generation of active Pd(0) catalyst. | nih.gov |

| Mesylate-based Precatalysts | Offer improved solution stability and broader ligand compatibility. | nih.gov |

| RuPhos | Effective ligand for Pd-catalyzed C-N cross-coupling of secondary amines. | nih.gov |

| BrettPhos | Superior ligand for Pd-catalyzed C-N cross-coupling of certain primary amines. | nih.gov |

While specific examples of tandem or multi-component reactions directly for the synthesis of this compound are not prominently featured in the reviewed literature, the principles of these methodologies are applied in reactions using similar bromo-functionalized building blocks. For instance, a sequential one-pot process has been developed involving an indium-catalyzed intramolecular hydroarylation of bromopropargyl aryl ethers and amines, followed by a palladium-catalyzed cross-coupling reaction. core.ac.uk This demonstrates the power of combining different catalytic cycles in a single pot to achieve complex transformations.

The concept of MCRs is exemplified by the synthesis of 2,2,6-trisubstituted morpholine (B109124) derivatives, where epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin are combined in a single step. nih.gov Although this does not directly involve this compound, it illustrates the type of complex, multi-component strategy that could be envisioned for the rapid assembly of structures incorporating a dimethylaminopropyl moiety.

These advanced synthetic strategies, while not the standard industrial methods for producing this compound itself, are crucial in the broader context of its application as a synthetic intermediate. The development of such convergent routes using this and related bromoalkylamines allows for the efficient synthesis of diverse and complex target molecules.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Bromine Moiety

3-Bromo-N,N-dimethylpropan-1-amine is a versatile building block in organic synthesis, primarily due to the reactivity of its bromine atom in nucleophilic substitution reactions. In these reactions, the bromine, a good leaving group, is displaced by a nucleophile, leading to the formation of a new chemical bond. This reactivity is central to its application in the synthesis of more complex molecules.

Reactivity with Various Nucleophiles (e.g., hydroxide (B78521), cyanide, amines)

The carbon-bromine bond in this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by electron-rich species known as nucleophiles. drishtiias.com A variety of nucleophiles can be employed to displace the bromide ion, each leading to a different class of compound.

Common nucleophiles and their corresponding substitution products with this compound are detailed in the table below.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-N,N-dimethylpropan-1-amine |

| Cyanide | Sodium Cyanide (NaCN) | 4-(Dimethylamino)butanenitrile |

| Amines | Ammonia (B1221849) (NH₃) | N,N-Dimethylpropane-1,3-diamine |

Hydroxide: The reaction with hydroxide ions, typically from a source like sodium hydroxide, results in the formation of 3-Hydroxy-N,N-dimethylpropan-1-amine. This transformation replaces the bromine atom with a hydroxyl group.

Cyanide: The cyanide ion is a potent nucleophile that readily displaces the bromide to form 4-(Dimethylamino)butanenitrile. This reaction is significant as it extends the carbon chain by one carbon atom and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: The reaction with amines, including ammonia or other primary and secondary amines, leads to the formation of more substituted amines. chemguide.co.ukchemguide.co.uk For instance, reaction with ammonia yields N,N-Dimethylpropane-1,3-diamine. However, the direct alkylation of amines can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary amine products due to the increased nucleophilicity of the newly formed amine. chemguide.co.uklibretexts.orgmsu.edu The initial product of the reaction between this compound and a primary amine is a secondary amine, which is itself a nucleophile and can react further with the starting alkyl halide. chemguide.co.ukmasterorganicchemistry.com

Stereochemical Outcomes of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction is dependent on the reaction mechanism, which can be either Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular). chemguide.co.ukncert.nic.in

For primary alkyl halides like this compound, the Sₙ2 mechanism is generally favored. chemguide.co.uk The Sₙ2 reaction proceeds with an inversion of stereochemistry at the carbon center undergoing substitution. This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. chemguide.co.uk However, since the carbon atom bearing the bromine in this compound is not a stereocenter (it is not attached to four different groups), the concept of inversion of stereochemistry is not applicable in this specific case. If a chiral analog were used, an inversion of configuration would be expected.

The Sₙ1 mechanism, which involves the formation of a planar carbocation intermediate, would lead to a racemic mixture of products if the substitution were to occur at a stereocenter. chemguide.co.uk This pathway is less likely for primary alkyl halides due to the relative instability of primary carbocations.

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Kinetics: For the predominant Sₙ2 pathway, the reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. The rate law is expressed as: Rate = k[this compound][Nucleophile]. A stronger, less sterically hindered nucleophile will generally lead to a faster reaction rate. masterorganicchemistry.com The choice of solvent is also crucial; polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the synthesis of amines. masterorganicchemistry.comyoutube.com It involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.comyoutube.com

Formation of Secondary and Tertiary Amines via Reductive Amination

While this compound itself is not directly used in the initial carbonyl-amine condensation step of a typical reductive amination, it can be a product of such a reaction or a precursor to a reactant. However, the principles of reductive amination are crucial for synthesizing a wide array of amines, including those that might be structurally related or subsequently react with this compound.

Reductive amination is a highly effective method for preparing secondary and tertiary amines with good control over the degree of alkylation, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides. msu.edumasterorganicchemistry.com

Formation of Secondary Amines: A primary amine can react with an aldehyde or ketone to form a secondary amine. youtube.com

Formation of Tertiary Amines: A secondary amine can react with an aldehyde or ketone to form a tertiary amine. mdpi.comyoutube.com It is also possible to perform two sequential reductive aminations starting from a primary amine to yield a tertiary amine. masterorganicchemistry.com

The general process of reductive amination is illustrated below:

Step 1: Imine/Iminium Ion Formation An aldehyde or ketone reacts with a primary or secondary amine in a slightly acidic medium to form an imine or an iminium ion, respectively. youtube.com

Step 2: Reduction The imine or iminium ion is then reduced in situ by a reducing agent to form the final amine product. libretexts.orgyoutube.com

Catalyst Systems and Reaction Selectivity in Amination

The success of a reductive amination reaction hinges on the choice of the reducing agent and, in some cases, a catalyst. The key to selectivity is using a reducing agent that is mild enough to not reduce the starting carbonyl compound but is reactive enough to reduce the intermediate imine or iminium ion. youtube.com

Common Reducing Agents:

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | A classic and highly selective reducing agent for reductive aminations. It is stable in mildly acidic conditions and selectively reduces the protonated imine. masterorganicchemistry.comyoutube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and often preferred alternative to NaBH₃CN. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. organic-chemistry.org |

| Sodium borohydride (B1222165) (NaBH₄) | Can be used, but it can also reduce the starting aldehyde or ketone, leading to lower yields of the desired amine. masterorganicchemistry.com |

| Hydrogen gas (H₂) with a metal catalyst (e.g., Ni, Pd/C) | A common industrial method for reductive amination. libretexts.org |

Catalyst Systems:

In many cases, the reaction is catalyzed by mild acids, which facilitate the formation of the imine or iminium ion intermediate. youtube.comnih.gov More recently, various metal and organocatalysts have been developed to improve the efficiency and scope of reductive amination. For instance, Brønsted acids like triflic acid have been shown to effectively catalyze the direct reductive amination of carbonyl compounds. rsc.org Other catalyst systems include those based on iridium, ruthenium, and tin. organic-chemistry.org

The selectivity of the reaction is a critical aspect. The choice of the reducing agent is paramount to ensure that the imine or iminium ion is reduced in preference to the starting carbonyl compound. nih.gov This selectivity allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are all mixed together. youtube.comyoutube.com

Alkylating Agent Functionality

The primary reactivity of this compound stems from its capacity to act as an alkylating agent. The presence of a bromine atom, a good leaving group, on the terminal carbon of the propyl chain makes this position electrophilic and susceptible to attack by nucleophiles. This characteristic is fundamental to its role as a building block in the synthesis of more complex molecules.

The core of this compound's utility as an alkylating agent is the nucleophilic substitution reaction at the carbon atom bonded to the bromine. A wide variety of nucleophiles can displace the bromide ion, leading to the formation of a new covalent bond. Common nucleophiles used in these reactions include amines, hydroxides, and cyanides, each resulting in a different class of substituted propane (B168953) derivatives. The efficiency of this displacement allows for the strategic incorporation of the N,N-dimethylpropylamine moiety into a larger molecular framework.

The following table summarizes the reaction of this compound with representative nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | Quaternary ammonium (B1175870) salt or substituted amine |

| Hydroxide | NaOH | 3-(Dimethylamino)propan-1-ol |

| Cyanide | NaCN | 4-(Dimethylamino)butanenitrile |

| Thiolate | R-SH | 3-(Dimethylamino)propyl thioether |

| Carboxylate | R-COO⁻ | 3-(Dimethylamino)propyl ester |

A significant application of its alkylating functionality is in the formation of new carbon-nitrogen (C-N) bonds. By reacting with primary or secondary amines, this compound serves as an electrophilic partner, introducing the 3-(dimethylamino)propyl group. This reaction is a straightforward example of N-alkylation. This capability is particularly valuable in the synthesis of pharmaceutical compounds and other biologically active molecules where a flexible aminoalkyl chain is a common structural motif.

The structure of this compound is ideally suited for intramolecular reactions. The molecule contains both a nucleophile (the tertiary amine) and an electrophilic center (the carbon bearing the bromine) separated by a three-carbon linker. This arrangement facilitates intramolecular cyclization through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The nitrogen atom's lone pair of electrons can attack the terminal carbon, displacing the bromide ion and forming a strained, four-membered heterocyclic ring. nih.gov This process results in the formation of a 1,1-dimethylazetidinium salt. nih.gov The formation of such azetidinium salts is a key reaction, as these strained rings are themselves reactive intermediates for further synthetic transformations, such as ring-opening or rearrangement reactions. nih.govresearchgate.net

Acid-Base Properties and Salt Formation

The presence of the tertiary amine group imparts distinct acid-base properties to the molecule, enabling it to participate in protonation equilibria and form stable salts.

The tertiary amine nitrogen in this compound possesses a lone pair of electrons, making it a Brønsted-Lowry base. It can readily accept a proton (H⁺) from an acid to form a quaternary ammonium cation. This protonation is a reversible equilibrium, and its position is dependent on the pH of the solution. The basicity of the amine is a critical factor in its handling and reactivity, as the protonated form has different solubility and reactivity profiles compared to the free base.

As a consequence of its basicity, this compound reacts with acids to form salts. A common and stable salt is the hydrobromide. sigmaaldrich.com This salt, N-(3-bromopropyl)-N,N-dimethylamine hydrobromide, is formed by reacting the free base with hydrobromic acid (HBr). sigmaaldrich.com The resulting product is typically a solid, which can be easier to handle, purify, and store compared to the free base, which may be a liquid. sigmaaldrich.com The salt is stable under normal conditions and can be used directly in subsequent synthetic steps or converted back to the free base by treatment with a stronger base. sigmaaldrich.com

The table below details the properties of the hydrobromide salt.

| Property | Value |

| IUPAC Name | N-(3-bromopropyl)-N,N-dimethylamine hydrobromide sigmaaldrich.com |

| CAS Number | 5845-30-7 sigmaaldrich.com |

| Molecular Formula | C₅H₁₃Br₂N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage | Inert atmosphere, room temperature sigmaaldrich.com |

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The dimethylaminopropyl side chain is a common structural motif in many centrally active pharmaceutical agents. The incorporation of this group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its solubility, ability to cross the blood-brain barrier, and receptor binding affinity. 3-Bromo-N,N-dimethylpropan-1-amine serves as a primary reagent for installing this critical functional group.

Tricyclic antidepressants (TCAs) are a class of medications characterized by a three-ring core structure with an attached amine side chain. This side chain is crucial for their therapeutic effect, which involves inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine. nih.govnih.gov

Clomipramine: The synthesis of Clomipramine, a potent serotonin reuptake inhibitor, provides a clear example of the application of this compound. nih.gov In a key synthetic step, the nitrogen atom of the 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine core is alkylated using this compound. chemicalbook.com This nucleophilic substitution reaction, typically carried out in the presence of a base like sodium hydride, attaches the essential dimethylaminopropyl side chain to the tricyclic system to yield the final drug molecule. chemicalbook.com

Imipramine: Imipramine is the parent compound of the dibenzazepine (B1670418) class of TCAs and is structurally very similar to Clomipramine. nih.gov While its synthesis also involves the addition of the same dimethylaminopropyl side chain to the iminodibenzyl (B195756) core, synthetic procedures more commonly cite the use of the analogous 3-chloro-N,N-dimethylpropan-1-amine. ijnc.ir However, the bromo- and chloro-analogs are often interchangeable in such alkylation reactions, with the choice depending on factors like reactivity, availability, and cost.

| Target Molecule | Precursor Core | Reagent Used | Key Reaction Type |

|---|---|---|---|

| Clomipramine | 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine | This compound chemicalbook.com | N-Alkylation |

| Imipramine | 5H-dibenzo[b,f]azepine (Iminodibenzyl) | 3-chloro-N,N-dimethylpropan-1-amine ijnc.ir | N-Alkylation |

This compound is a key intermediate in the synthesis of phenothiazine-class antipsychotic drugs, most notably Chlorpromazine. Chlorpromazine was a landmark drug in the treatment of schizophrenia and other psychotic disorders. gpatindia.comgoogle.com Its structure consists of a chlorinated phenothiazine (B1677639) ring system connected to a dimethylaminopropyl side chain.

The synthesis involves the N-alkylation of 2-chlorophenothiazine (B30676) with this compound. gpatindia.comworldwidejournals.com The nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the bromide ion from the alkyl chain to form the C-N bond that completes the Chlorpromazine molecule. The presence of this compound as a known impurity in the final Chlorpromazine product further corroborates its use as a direct precursor in the manufacturing process. google.comworldwidejournals.com

Synthesis of Bioactive Molecules

Beyond its role in producing well-established drugs, this compound is employed in the development of novel bioactive molecules and complex chemical probes for biological research. Its ability to act as a versatile alkylating agent makes it a valuable tool for medicinal chemists.

The reactivity of this compound allows for its incorporation into a variety of molecular scaffolds to explore new therapeutic possibilities.

Anticancer Agents: Research has shown that the compound is a critical building block for synthesizing azaindenoisoquinoline derivatives. These complex heterocyclic structures are of significant interest as they have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication in cancer cells, making them promising candidates for anticancer drug development. The synthesis involves the efficient displacement of the 3-bromopropyl functionality by various amines to generate the target molecules.

Serotonin Transporter (SERT) Ligands: The dimethylaminopropyl group is also present in many selective serotonin reuptake inhibitors (SSRIs). The compound's utility has been demonstrated in the construction of dihydroisobenzofuran-based molecules, which are core structures for potent and selective SERT ligands like Citalopram (B1669093). nih.gov Synthetic strategies can utilize the Grignard reagent derived from this compound to build these complex architectures, which are used as probes to study the function and pharmacology of the serotonin transporter. nih.govnih.govnih.gov

Role in Scaffold Diversification for Drug Discovery

This compound serves as a critical building block in the synthesis of diverse molecular scaffolds for drug discovery. Its utility stems from its bifunctional nature, possessing both a reactive bromine atom and a tertiary amine. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the dimethylaminopropyl moiety onto various molecular frameworks.

A notable application is in the synthesis of analogues of the well-known antidepressant, Citalopram. nih.govnih.govgoogle.com In the synthesis of Citalopram analogues, the Grignard reagent derived from 3-chlorodimethylaminopropane, namely (3-(dimethylamino)propyl)magnesium chloride, is a key reagent. nih.govnih.govgoogle.com This reagent is used in a double Grignard reaction to construct the core structure of the drug. nih.gov This approach allows for the systematic modification of the drug's structure to explore structure-activity relationships and develop novel probes for the serotonin transporter. nih.govnih.gov

Furthermore, a derivative of this compound, (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide, is a key intermediate in the synthesis of Olopatadine. newdrugapprovals.orgpatsnap.comblogspot.comgoogleapis.comgoogleapis.com Olopatadine is a selective histamine (B1213489) H1-receptor antagonist used in the treatment of allergic conjunctivitis. blogspot.com The synthesis involves a Wittig reaction where the phosphonium (B103445) ylide generated from (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide reacts with a ketone precursor to form the characteristic dimethylaminopropylidene side chain of Olopatadine. newdrugapprovals.orggoogleapis.com

| Starting Material/Reagent | Drug/Drug Analogue | Key Reaction |

|---|---|---|

| (3-(dimethylamino)propyl)magnesium chloride | Citalopram Analogues | Grignard Reaction |

| (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide | Olopatadine | Wittig Reaction |

Polymer Chemistry Applications

The unique properties of this compound also lend themselves to applications in polymer chemistry, particularly in the modification of polymers to impart specific functionalities.

Side-Chain Modification in Amphiphilic Polymers

While direct side-chain modification of amphiphilic polymers with this compound is not extensively documented in the provided search results, the monomer N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), which can be synthesized from a related diamine, is widely used to create pH-responsive and cationic polymers. nih.gov Copolymers containing DMAPMA are synthesized to produce hydrogels with tunable properties. researchgate.netnih.govrsc.orgresearchgate.net For instance, hydrogel membranes composed of acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide have been prepared and characterized for biomedical applications. researchgate.net These hydrogels exhibit pH-dependent swelling behavior and have been investigated for their potential in drug delivery systems. researchgate.netnih.govresearchgate.net The incorporation of the dimethylaminopropyl group into the polymer side chains is crucial for these properties.

Synthesis of Photosensitizers for Biomedical Applications

In the realm of biomedical applications, photosensitizers are molecules that can be activated by light to produce reactive oxygen species, which can be used in photodynamic therapy (PDT) to treat various diseases, including cancer and microbial infections. nih.gov While direct use of this compound in photosensitizer synthesis is not explicitly detailed in the search results, a structurally related compound, 3-bromo-4-dimethylamino-1,8-naphthalimide, has been investigated for its potential in antibacterial photodynamic therapy. researchgate.net In this context, the bromo- and dimethylamino-substituted naphthalimide core acts as the photosensitizing unit. researchgate.netnih.gov The synthesis involves the modification of a polypropylene (B1209903) imine dendrimer with this naphthalimide derivative. researchgate.net This example illustrates the potential of incorporating bromo- and dimethylamino- functionalities into larger molecules to create effective photosensitizers.

Agrochemical Synthesis

This compound is generally cited as an intermediate in the synthesis of agrochemicals. However, specific examples of commercial pesticides or herbicides synthesized directly using this compound were not identified in the provided search results. The general utility of such haloamines in agrochemical synthesis lies in their ability to introduce the dimethylaminopropyl group into larger, more complex molecules, which may possess the desired biological activity.

Development of Novel Synthetic Pathways

The reactivity of this compound makes it a valuable tool for the development of new synthetic methodologies.

Catalytic Applications in Regioselective Transformations

The search results did not provide any specific instances where this compound itself functions as a catalyst in regioselective transformations. However, the study of regioselective bromination of aromatic amines and phenols using various catalysts is an active area of research, highlighting the importance of controlling the position of bromine substitution in the synthesis of valuable intermediates. researchgate.net

Mechanistic Studies of Novel Chemical Transformations

The utility of this compound extends beyond its direct application in synthesis into the fundamental exploration of reaction mechanisms. Its distinct structural features—a reactive alkyl halide and a tertiary amine—make it a valuable molecular probe for elucidating the pathways of novel chemical transformations. Researchers leverage this compound to understand the intricate steps of catalytic cycles, the nature of reactive intermediates, and the factors governing reaction outcomes.

Probing Mechanisms in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. The development of new and more efficient catalytic systems relies on a deep understanding of the underlying reaction mechanisms. Bromo-amino compounds, such as this compound, serve as critical substrates in these mechanistic investigations. The presence of both a carbon-bromine bond, which participates in the catalytic cycle, and a potentially coordinating amine group allows for the study of complex catalyst-substrate interactions. nih.gov

Key mechanistic steps that can be investigated using this substrate include:

Oxidative Addition : This initial step involves the insertion of the palladium catalyst into the carbon-bromine bond. A significant challenge in reactions involving amino-substituted halides is the potential for the amine's lone pair to coordinate with the palladium center. nih.gov This coordination can form an amidine-like chelate structure that may hinder or slow down the crucial oxidative addition step, an effect that can be quantified through kinetic studies. nih.gov

Transmetallation : Following oxidative addition, the coupling partner (e.g., an organometallic reagent or an amine) is transferred to the palladium(II) center. The proximal amino group of the original substrate can again play a role, potentially interfering with this step through coordination to the metal center. nih.gov

Reductive Elimination : This is the final product-forming step, where the two coupled fragments are expelled from the palladium center, regenerating the active catalyst. Kinetic studies on related systems have been used to generate Eyring plots and perform Hammett studies to understand the electronic effects on this step. researchgate.net Such studies have revealed that for many modern catalyst systems, reductive elimination is not the rate-limiting step. researchgate.net

| Mechanistic Step | Role of this compound as a Probe | Potential Challenges Investigated |

| Oxidative Addition | Substrate for Pd(0) insertion into the C-Br bond. | Potential for the dimethylamino group to chelate the Pd center, retarding the reaction rate. nih.gov |

| Transmetallation | The resulting Pd(II)-complex accepts the incoming nucleophile. | The tethered amino group may hinder the approach or binding of the coupling partner. nih.gov |

| Reductive Elimination | The final step to form the C-N or C-C bond and regenerate Pd(0). | Electronic effects of the aminopropyl group on the rate of product formation can be studied. researchgate.net |

| Side Reactions | Substrate susceptibility to side reactions like homocoupling. | The compound can be used to evaluate a catalyst's selectivity and propensity for undesired pathways. nih.gov |

Investigating Pathways in Photocatalytic Transformations

Recent advances in photoredox catalysis have opened new avenues for chemical synthesis, often under mild conditions. These reactions proceed via radical intermediates generated through single-electron transfer (SET) or hydrogen atom transfer (HAT) processes involving a photoexcited catalyst. nih.gov While direct mechanistic studies featuring this compound in this context are emerging, its structure makes it an ideal candidate for probing such novel transformations.

In-depth experimental and computational studies on related amines in photocatalytic reactions provide a framework for how this compound could be used: nih.gov

Hydrogen Atom Transfer (HAT) : Alternatively, a photo-generated radical species could abstract a hydrogen atom from one of the carbons alpha to the nitrogen atom. The high C-H bond-breaking ratio observed in similar systems indicates that HAT is a predominant pathway. nih.gov

Radical Trapping : The bromoalkyl portion of the molecule can function as a radical acceptor or participate in subsequent radical-radical coupling steps, allowing researchers to trap and identify transient radical intermediates.

| Mechanistic Pathway | Potential Role of this compound | Information Gained |

| Single Electron Transfer (SET) | The tertiary amine can act as a sacrificial electron donor to a photoexcited catalyst. | Elucidation of catalyst quenching mechanisms (static vs. dynamic) and the formation of amine radical cations. nih.gov |

| Hydrogen Atom Transfer (HAT) | The C-H bonds adjacent to the nitrogen are potential sites for HAT by a photogenerated radical. | Determination of the regioselectivity of HAT processes and the subsequent C-H functionalization pathway. nih.gov |

| Radical Propagation/Termination | The alkyl bromide can act as a radical relay or a trap for other radical intermediates. | Identification of transient species and understanding the propagation and termination steps of a radical chain reaction. |

| Intermediate Characterization | The unique mass and fragmentation pattern of the aminopropyl group can aid in identifying intermediates via techniques like mass spectrometry. | Confirmation of proposed reaction intermediates and validation of mechanistic hypotheses. |

By employing this compound in these advanced contexts, chemists can gain a clearer picture of the fundamental steps that govern these powerful synthetic methods, leading to the rational design of more effective and selective catalysts and reaction conditions.

Medicinal Chemistry and Biological Activity Studies

Molecular Mechanism of Biological Action

The biological activity of 3-Bromo-N,N-dimethylpropan-1-amine is intrinsically linked to its chemical structure, specifically the presence of a bromine atom on the propyl chain. This feature confers upon it the properties of an alkylating agent, which is central to its mechanism of action at the molecular level.

This compound functions as a monofunctional alkylating agent. The core of this reactivity lies in the carbon-bromine bond. Bromine is an excellent leaving group, meaning it can be readily displaced by a nucleophile—an atom or molecule with an electron pair to donate. This process, known as nucleophilic substitution, results in the formation of a new covalent bond between the propyl chain of the compound and the nucleophilic species.

Within a biological system, numerous macromolecules contain nucleophilic centers, making them potential targets for alkylation by this compound. These include DNA, RNA, and proteins. britannica.com The primary sites of alkylation on DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, with the N7 position of guanine (B1146940) being particularly susceptible. tandfonline.com Alkylation of DNA can lead to several detrimental effects for a cell, including abnormal base pairing, the breaking of the DNA strand, and cross-linking between DNA strands if a bifunctional agent were used. britannica.comtandfonline.com As a monofunctional agent, this compound would primarily introduce single alkyl groups onto the DNA bases.

Proteins are also rich in nucleophilic residues, such as the sulfhydryl groups of cysteine, the imidazole (B134444) ring of histidine, and the amino groups of lysine. Alkylation of these residues can significantly alter the three-dimensional structure of a protein, and consequently, its function. aacrjournals.org This is particularly critical for enzymes, where modification of an active site residue can lead to irreversible inhibition.

By acting as an alkylating agent, this compound and its derivatives can profoundly influence cellular function. The covalent modification of essential biomolecules disrupts their normal roles, leading to a cascade of cellular responses.

The damage inflicted on DNA by alkylation can stall the process of DNA replication and transcription. tandfonline.com This inhibition of nucleic acid synthesis prevents cell division and can ultimately trigger programmed cell death, or apoptosis. tandfonline.com This cytotoxic activity is the basis for the use of many alkylating agents in chemotherapy. mdpi.com

The non-specific alkylation of proteins can disrupt a wide array of cellular activities. For instance, the inhibition of enzymes involved in critical metabolic pathways can lead to a metabolic crisis within the cell. The modification of structural proteins can compromise cellular integrity. Furthermore, preliminary studies on compounds structurally similar to this compound have suggested a potential to modulate neurotransmitter systems, for example, by affecting dopamine (B1211576) release in neuronal cultures.

Application in Developing Therapeutic Agents

The reactivity of this compound makes it a valuable synthetic intermediate, or building block, for the creation of more complex drug candidates. Its dimethylaminopropyl moiety is a structural feature found in a number of biologically active compounds.

Trypanothione reductase (TryR) is an enzyme essential for the survival of trypanosomatid parasites, such as Trypanosoma and Leishmania. fda.gov This enzyme is a key component of the parasite's defense system against oxidative stress and is absent in humans, making it an attractive target for the development of selective antiparasitic drugs. fda.govresearchgate.net

Research into inhibitors of TryR has led to the development of various chemical scaffolds. The 3-dimethylaminopropyl side chain, often introduced using this compound or a related precursor, is a feature of some of these inhibitors. For example, a potent inhibitor of TryR is the quinazoline (B50416) derivative, 3-(6-Chloro-2-methyl-4-p-tolylquinazolin-3(4H)-yl)-N,N-dimethylpropan-1-amine. wikipedia.org The inclusion of the basic dimethylamino group can be crucial for the interaction of the inhibitor with the enzyme's active site.

| Compound Name | Chemical Structure | Significance |

|---|---|---|

| 3-(6-Chloro-2-methyl-4-p-tolylquinazolin-3(4H)-yl)-N,N-dimethylpropan-1-amine | Contains the N,N-dimethylpropan-1-amine moiety, indicating the use of a precursor like this compound in its synthesis. | Acts as a potent inhibitor of Trypanothione Reductase, a key enzyme in parasitic protozoa. wikipedia.org |

Trypanosoma cruzi is the causative agent of Chagas disease, a significant health problem in Latin America. britannica.com The search for new, more effective treatments is ongoing. Derivatives containing the N,N-dimethylpropylamine structure have been investigated for their activity against this parasite.

Studies have shown that certain propenamine derivatives, which are structurally related to this compound, exhibit significant activity against T. cruzi. For instance, the compound 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine demonstrated a remarkable ability to reduce parasitemia in infected mice. britannica.com Another related compound, 3-[4′-Bromo-(1,1′-biphenyl)-4-y1]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, was also found to be active against different life cycle stages of T. cruzi. These findings underscore the importance of the dimethylaminopropyl scaffold in the design of novel trypanocidal agents.

| Compound Derivative | Target Organism | Observed Activity |

|---|---|---|

| 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine | Trypanosoma cruzi | Significant reduction in parasitemia and increased survival in infected mice. britannica.com |

| 3-[4′-Bromo-(1,1′-biphenyl)-4-y1]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine | Trypanosoma cruzi | Active against various life cycle stages of the parasite. |

Exploration in Anticancer Research

The alkylating nature of this compound provides a rationale for its exploration in the context of anticancer research. Alkylating agents are a well-established class of chemotherapeutic drugs that exert their effect by damaging the DNA of rapidly dividing cancer cells.

While this compound itself is primarily a synthetic building block, its role in the synthesis of potential anticancer agents is significant. It serves as a key intermediate in the production of azaindenoisoquinoline derivatives. This class of compounds has been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a validated target in cancer therapy. By providing the dimethylaminopropyl side chain, this compound contributes to the development of these complex molecules that may ultimately lead to new anticancer treatments.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Guanine |

| Cysteine |

| Histidine |

| Lysine |

| Dopamine |

| 3-(6-Chloro-2-methyl-4-p-tolylquinazolin-3(4H)-yl)-N,N-dimethylpropan-1-amine |

| 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine |

| 3-[4′-Bromo-(1,1′-biphenyl)-4-y1]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine |

| Azaindenoisoquinoline |

Derivatives Targeting Specific Cancer Cell Lines (e.g., Hepatomas Hep G2)

The quest for more effective and selective anticancer agents has led to the investigation of various derivatives of this compound for their cytotoxic effects against specific cancer cell lines. Notably, several studies have focused on the human hepatoma cell line, HepG2.

One such study involved the synthesis of 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole. This compound, when evaluated for its cytotoxic activity, demonstrated a significant effect against HepG2 cells, with a reported IC₅₀ value of 1.14 μM. acs.org This indicates its potential as a lead compound for the development of new treatments for liver cancer.

In another research avenue, novel amide derivatives incorporating a trimethoxyphenyl (TMP) moiety were synthesized and evaluated for their antiproliferative activity against HepG2 cells. Two compounds from this series, 6a and 6b , exhibited remarkable cytotoxic activity with IC₅₀ values of 0.65 and 0.92 μM, respectively. acs.org The study also highlighted that compound 6a induced apoptosis in HepG2 cells through the activation of caspases 3/7. acs.org

Furthermore, a series of 3-benzylidene 4-bromo isatin (B1672199) derivatives were synthesized and screened for their anticancer activity against two human tumor cell lines, including HepG2. The results from this study suggested that the introduction of larger groups at the 3-position of the isatin ring could enhance the antitumor potency. nih.gov

These findings underscore the potential of utilizing the 3-(N,N-dimethylamino)propyl moiety as a key structural component in the design of novel cytotoxic agents targeting hepatoma cells.

Table 1: Cytotoxic Activity of Selected Derivatives against HepG2 Cells

| Compound/Derivative Class | IC₅₀ (μM) | Reference |

|---|---|---|

| 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole | 1.14 | acs.org |

| Amide derivative with TMP moiety (6a) | 0.65 | acs.org |

| Amide derivative with TMP moiety (6b) | 0.92 | acs.org |

| 3-benzylidene 4-bromo isatin derivatives | Activity reported, specific IC₅₀ not detailed | nih.gov |

Synthesis and Evaluation of Novel Derivatives with Cytotoxic Activity

The synthesis of novel derivatives of this compound is a crucial step in the exploration of their therapeutic potential. The synthetic pathway often involves the nucleophilic substitution of the bromine atom with various amines or other nucleophiles, allowing for the introduction of diverse functional groups.

For instance, the synthesis of 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole was achieved through a multi-step pathway that began with 2-iodoaniline. The structural characterization of this new indole (B1671886) compound was confirmed using 1H-NMR, 13C-NMR, and ESI-MS spectral analysis. acs.org

Similarly, a novel series of amide derivatives featuring a trimethoxyphenyl (TMP) moiety were synthesized and characterized by 1H-NMR and 13C-NMR spectral analyses. The general synthetic approach involved the ring-opening of an oxazolone (B7731731) with a respective aryl amine, followed by further modifications to introduce the desired amide functionalities. acs.org

The evaluation of these newly synthesized compounds for their cytotoxic activity is a critical component of these studies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess the antiproliferative effects of these compounds on various cancer cell lines. nih.govresearchgate.net

Role in Modulating Cellular Processes Relevant to Oncology

Beyond direct cytotoxicity, derivatives of this compound play a significant role in modulating cellular processes that are fundamental to the development and progression of cancer. One of the key areas of investigation is their involvement in the synthesis of topoisomerase inhibitors.

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. mdpi.com The inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death in cancer cells. mdpi.com It has been reported that this compound serves as a key building block in the synthesis of azaindenoisoquinoline derivatives, which are recognized as an important class of topoisomerase I inhibitors with potential anticancer applications. rsc.org

The clinically marketed topoisomerase inhibitors, such as topotecan (B1662842) and irinotecan, function by stabilizing the complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand. mdpi.com The development of new topoisomerase inhibitors remains an active area of cancer research.

Furthermore, some isoflavone (B191592) derivatives synthesized with an amino-hydroxypropoxy side chain have been shown to induce the nuclear translocation of Nrf2 and upregulate its downstream target genes, such as NQO-1 and HO-1, at the protein level. researchgate.net The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress, which is often dysregulated in cancer.

Investigation of Neurological and Antimicrobial Effects of Analogues

The structural motif of this compound is also found in compounds with significant neurological and antimicrobial activities.

In the realm of neuroscience, analogues containing the N,N-dimethylaminopropyl group have been explored for their effects on the central nervous system. For example, a study on new N-(dimethylamino)ethyl derivatives of phthalazinones and pyridopyridazinones revealed that several of these compounds exhibited antinociceptive (analgesic) activity in various pain models. rsc.org One particular compound, 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one, demonstrated remarkably high antinociceptive activity, suggesting its influence on supraspinal, spinal, and peripheral pain pathways. rsc.org

In the field of antimicrobial research, quaternary ammonium (B1175870) compounds (QACs) derived from this compound have shown potent activity against a broad spectrum of microorganisms. nih.gov QACs are cationic surfactants that can disrupt the cell membranes of bacteria and fungi, leading to cell death. nih.gov Their antimicrobial efficacy is influenced by factors such as the length of the alkyl chain.

Furthermore, specific derivatives have been investigated for their antiprotozoal activity. The synthesized compound 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole was found to be active against Plasmodium falciparum, the parasite responsible for malaria, with IC₅₀ values of 1.80 μM (W2 strain) and 1.10 μM (3D7 strain). acs.org It also showed activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with an IC₅₀ of 0.22 μM. acs.org

Receptor Interaction and Enzyme Modulation Studies

Derivatives and analogues of this compound have been the subject of studies investigating their interactions with specific receptors and their ability to modulate enzyme activity.

An important area of research has been the development of ligands for the serotonin (B10506) transporter (SERT). The introduction of a dimethylamino side chain is a key feature in the design of citalopram (B1669093) analogues, which are potent and selective serotonin reuptake inhibitors (SSRIs). These drugs bind to the SERT and block the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.

In terms of enzyme modulation, a study on 3-dimethylamino-1-propyne, an analogue of this compound, demonstrated its ability to irreversibly inactivate mitochondrial monoamine oxidase (MAO). MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can have significant neurological effects. The study concluded that the inhibitor forms a covalent adduct with the flavin cofactor of the enzyme.

Additionally, research on substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates has identified potent inhibitors of mushroom tyrosinase. One derivative, in particular, exhibited excellent enzyme inhibitory activity with an IC₅₀ of 3.17 μM and was found to be a non-competitive inhibitor.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-Bromo-N,N-dimethylpropan-1-amine. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and carbon framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The N,N-dimethyl group protons usually appear as a singlet, while the protons of the propyl chain exhibit multiplets due to spin-spin coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment, with carbons bonded to the electronegative bromine and nitrogen atoms appearing at characteristic downfield positions.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural confirmation. COSY spectra reveal proton-proton coupling relationships within the propyl chain, while HSQC spectra correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments of the ¹H and ¹³C NMR spectra.

Interactive Data Table: Illustrative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.2 | ~45 | Singlet | 6H |

| -CH₂-N | ~2.3 | ~58 | Triplet | 2H |

| -CH₂-CH₂- | ~1.9 | ~30 | Multiplet | 2H |

| -CH₂-Br | ~3.4 | ~33 | Triplet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and the presence of the hydrobromide salt form.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. A key characteristic in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The fragmentation pattern can provide further structural information.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Notes |

| 165/167 | [C₅H₁₂BrN]⁺ | Molecular ion peaks (M+, M+2) |

| 86 | [C₅H₁₂N]⁺ | Loss of Br radical |

| 58 | [C₃H₈N]⁺ | Cleavage of the propyl chain |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. As a tertiary amine, its IR spectrum is characterized by the absence of N-H stretching bands that are typically observed for primary and secondary amines in the region of 3300-3500 cm⁻¹. The spectrum will, however, display C-H stretching vibrations from the alkyl groups and a characteristic C-N stretching band.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-2800 | C-H stretch (alkyl) | Strong |

| 1470-1450 | C-H bend (alkyl) | Medium |

| 1250-1020 | C-N stretch | Medium to Weak |

| 650-550 | C-Br stretch | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of this compound, particularly for its non-volatile salt forms like the hydrobromide. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, although the compound lacks a strong chromophore, which may necessitate the use of other detectors like a charged aerosol detector (CAD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of the volatile free base form of this compound. The analysis of amines by GC can sometimes be challenging due to potential peak tailing caused by interactions with the stationary phase. To mitigate this, specialized columns with base-deactivated surfaces or the use of a derivatizing agent may be employed. When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both the separation and identification of the compound and any volatile impurities.

Computational Chemistry and Modeling

Computational chemistry and modeling have become indispensable tools in modern chemical research, offering insights into molecular properties, reaction mechanisms, and biological activities. For this compound, these computational approaches can provide valuable information that complements experimental studies.

Prediction of Biological Activities through Computational Approaches

The prediction of biological activities for a compound like this compound can be approached using various computational methods, primarily centered on the principle that the biological activity of a molecule is related to its structure elsevierpure.comresearchgate.net. These methods, often categorized under Quantitative Structure-Activity Relationship (QSAR) studies, aim to build mathematical models that correlate chemical structures with biological activities.

Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated. These descriptors quantify various aspects of the molecule's structure, including constitutional, topological, geometrical, and electronic properties.

Dataset Curation: A dataset of structurally diverse compounds with known biological activities (e.g., inhibition of a specific enzyme, receptor binding affinity) would be compiled. This dataset would ideally include compounds with structural similarities to the target molecule.

Model Building: Using statistical and machine learning techniques, a mathematical relationship between the calculated descriptors and the observed biological activities is established.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, its structural features—a flexible alkyl chain, a tertiary amine, and a bromine atom—would be key in determining its predicted activities. The tertiary amine group suggests potential interactions with biological targets that have acidic residues or a propensity for forming hydrogen bonds. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding acs.org.

Publicly accessible computational tools and web servers can provide predictions for a wide range of biological activities based on a compound's structure. These predictions can suggest potential therapeutic applications or toxicological liabilities, thereby guiding further experimental investigations.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netdntb.gov.ua. In the context of this compound, molecular docking could be used to explore its potential interactions with various biological macromolecules, such as enzymes or receptors.

The process of molecular docking would involve:

Preparation of the Ligand: A 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target would be chosen based on a hypothesis about the compound's mechanism of action. The 3D structure of the protein, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm would be used to systematically explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. An MD simulation would treat the ligand-protein complex as a dynamic system and simulate its movement over time. This can provide insights into the stability of the predicted binding pose and the flexibility of the protein's binding site.

For this compound, the bromine atom could play a crucial role in its binding to a target protein through halogen bonding nih.gov. Halogen bonds are formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid side chain acs.org. Docking studies could specifically investigate the potential for such interactions.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a qualitative approach that relates the structural features of a series of compounds to their biological activity nih.gov. While a comprehensive SAR study requires a dataset of multiple, structurally related compounds with corresponding activity data, some initial SAR insights can be inferred for this compound based on its constituent functional groups.

The key structural components of this compound that would be considered in an SAR analysis include:

The Propyl Chain: The length and flexibility of the three-carbon chain are important for positioning the amine and bromine functionalities for optimal interaction with a biological target. Variations in chain length could significantly impact activity.

The N,N-dimethylamino Group: This tertiary amine is a key feature. Its basicity allows for ionic interactions with acidic residues in a binding pocket. The methyl groups contribute to the steric bulk and lipophilicity of this part of the molecule. Replacing the methyl groups with other alkyl groups would modulate these properties and influence activity.

A hypothetical SAR study might involve synthesizing and testing a series of analogs of this compound, as outlined in the table below.

Table 2: Hypothetical Analogs for a Structure-Activity Relationship Study of this compound

| Analog | Modification | Rationale for SAR Study |

|---|---|---|

| 2-Bromo-N,N-dimethylpropan-1-amine | Change in bromine position | To investigate the importance of the bromine atom's location on the alkyl chain for biological activity. |

| 3-Chloro-N,N-dimethylpropan-1-amine | Halogen substitution | To assess the effect of halogen type on binding affinity and activity, potentially through altered halogen bonding capabilities. |

| 4-Bromo-N,N-dimethylbutan-1-amine | Increased chain length | To determine the optimal chain length for fitting into a specific binding pocket. |

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a detailed SAR model could be developed. This model would be crucial for the rational design of new compounds with improved potency, selectivity, or other desirable properties.

Research on Derivatives and Analogues of 3 Bromo N,n Dimethylpropan 1 Amine

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For analogues derived from 3-bromo-N,N-dimethylpropan-1-amine, the (3-(dimethylamino)propyl) moiety is often used as a linker or a pharmacophoric feature.

SAR studies on various classes of compounds have demonstrated the importance of this type of aminoalkyl chain. For instance, in the development of harmine (B1663883) analogues for human β-cell proliferation, modifications at the 7-position with chains bearing terminal functional groups were explored. nih.gov It was found that the type of functional group at the end of the linker was critical; only carboxamide and methyl ester functional groups were well tolerated, leading to potent inhibition of the DYRK1A kinase. nih.gov This highlights that even with an optimal linker, the terminal functional group plays a crucial role in target engagement.

Impact of Alkyl Chain Elongation and Amine Substitution on Biological Profiles

The length of the alkyl chain and the nature of the amine substituent are critical parameters that can be systematically varied to fine-tune the biological activity of derivatives. The three-carbon chain of this compound often serves as a starting point for such investigations.

Research into novel anticancer agents based on icariside II demonstrated this concept effectively. nih.gov A series of 7-O-alkylamino derivatives were synthesized where the length of the alkyl chain, (CH₂)n, was varied from n=2 to n=8. The anti-proliferative activity against four different cancer cell lines changed significantly with the chain length. It was observed that a longer linker appeared to be favorable for anticancer activity, though the activity plateaued for chain lengths between 3 and 8 carbons. nih.gov

Once an optimal linker length was determined (n=3), the terminal amine substituent was varied to further probe the SAR. nih.gov Replacing the N,N-dimethylamino group with other cyclic or acyclic amines had a marked effect on cytotoxicity. Derivatives featuring terminal cyclic amines like pyrrolidyl and N,N-diethylamino groups showed significantly more potent activity than the N,N-dimethylamino analogue. nih.gov This suggests that the size, shape, and basicity of the terminal amine are key determinants of biological activity, possibly by influencing binding affinity to the target or altering physicochemical properties like cell permeability.

The table below, based on data from a study on icariside II derivatives, illustrates the impact of amine substitution on anticancer activity against the MCF-7 cell line. nih.gov

Studies on other classes of amines have also shown that toxicity and other biological effects can increase with the length of an alkyl chain up to a certain point, after which a decrease in activity may be observed due to factors like reduced solubility. fda.gov

Synthesis and Evaluation of Novel Heterocyclic Derivatives (e.g., Furo-(3,4-c)-pyridine, Isoindoline-1,3-Dione)

This compound is a valuable reagent for synthesizing novel heterocyclic derivatives due to its ability to act as an alkylating agent. The electrophilic carbon bearing the bromine atom readily undergoes nucleophilic substitution with heteroatoms like nitrogen, oxygen, or sulfur, making it an ideal tool for introducing the N,N-dimethylaminopropyl side chain into various heterocyclic systems.

A prominent example of this application is in the synthesis of derivatives containing the isoindoline-1,3-dione (phthalimide) nucleus. The nitrogen atom of phthalimide (B116566) can be readily alkylated with this compound under basic conditions to yield N-(3-(dimethylamino)propyl)isoindoline-1,3-dione. This product and its analogues are of interest in medicinal chemistry. The synthesis of more complex heterocyclic systems, such as isoindolo[2,1-a]quinazolinones, has been achieved through multi-step reactions, demonstrating the creation of diverse and complex chiral compounds from simpler substrates. ncats.io